molecular formula C23H24N4O2 B2430073 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-46-6

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2430073
CAS No.: 890631-46-6
M. Wt: 388.471
InChI Key: AMXUFPMAXHKBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin core with multiple substituents, including methoxy and methyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-9-10-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUFPMAXHKBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: : The pyrazolo[1,5-a]pyrimidin core can be reduced to form a pyrazolopyrimidinone derivative.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of pyrazolopyrimidinone derivatives.

  • Substitution: : Introduction of new functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities:

  • Antimycobacterial Activity : Some derivatives have shown promising results as inhibitors of mycobacterial ATP synthase, suggesting potential use in treating tuberculosis. Studies have demonstrated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance activity against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Molecular docking studies suggest that derivatives can act as inhibitors for enzymes like 5-lipoxygenase, indicating a role in managing inflammatory conditions .
  • Anticancer Potential : The structural characteristics of these compounds may also confer anticancer properties by inducing apoptosis in various cancer cell lines. This is supported by structure-activity relationship (SAR) studies that highlight how substituents on the pyrazolo[1,5-a]pyrimidine core influence cytotoxicity .

Case Studies

A few notable case studies illustrate the applications of this compound:

  • Study on Antimycobacterial Activity : In a study by Chibale et al., various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain modifications significantly enhanced their inhibitory effects on ATP synthesis in bacterial cultures .
  • In Silico Docking Studies : Research conducted to evaluate the anti-inflammatory potential of related compounds utilized molecular docking techniques to predict binding affinities to 5-lipoxygenase. These studies provide insights into how structural variations affect biological activity and guide further optimization efforts .
  • Apoptosis Induction in Cancer Cells : A study focusing on the anticancer properties of modified pyrazolo[1,5-a]pyrimidines demonstrated their ability to induce apoptosis in specific cancer cell lines. The results suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidin-7-amine derivatives: : These compounds share a similar core structure but differ in their substituents.

  • Dimethoxyphenyl derivatives: : Compounds with similar phenyl rings but different core structures.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of substituents, which can influence its reactivity and biological activity. This makes it distinct from other compounds with similar structures.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article examines its biological activity through various studies, including in vitro assays and structure-activity relationship (SAR) analyses.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with multiple aromatic groups. The synthesis typically involves cyclization reactions of appropriate precursors followed by functional group modifications to achieve the desired substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. For instance:

  • In Vitro Assays : The compound was tested against several breast cancer cell lines including MCF-7 and MDA-MB-231. Results indicated significant growth inhibition with varying IC50 values, suggesting that structural modifications can enhance cytotoxicity. For example, related compounds demonstrated IC50 values ranging from 2.20 µM to 11.90 µM against these cell lines .
  • Mechanism of Action : The anticancer activity appears to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. Compounds within this class have been shown to enhance caspase-3 activity and provoke morphological changes indicative of apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly affect biological activity:

CompoundSubstituentsIC50 (µM)Mechanism
33,4-Dimethoxyphenyl2.20 ± 1.5 (MCF-7)Apoptosis induction
43-Methylphenyl11.90 ± 2.6 (MDA-MB-231)Cell cycle arrest
5Various aromatic ringsVariesEnhanced binding affinity

This table summarizes findings from multiple studies where different substituents were tested for their impact on cytotoxicity against cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidines in cancer therapy:

  • Study on MCF-7 Cells : A series of synthesized compounds showed promising results with one compound achieving an IC50 of 3.03 ± 1.5 µM against MCF-7 cells . The study emphasized the role of electron-donating groups in enhancing anticancer activity.
  • Comparative Analysis : In a comparative analysis involving multiple derivatives, compounds with halogen substitutions exhibited superior activity compared to their non-halogenated counterparts . This highlights the importance of functional group positioning in optimizing therapeutic effects.

Q & A

Basic: What synthetic strategies are most effective for synthesizing this pyrazolo-pyrimidine derivative, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach starting with the construction of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or their equivalents. Key steps include:

  • Core formation : Use of microwave-assisted synthesis to enhance reaction rates and yields (e.g., 120°C, DMF solvent, 2 hours) .
  • Substituent introduction : Sequential alkylation/arylation reactions at positions 2, 3, and 7, employing catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Optimization : Solvent polarity (e.g., dichloromethane for electrophilic substitutions) and temperature control (reflux vs. room temperature) significantly impact purity. For example, inert atmospheres (argon) prevent oxidation of methoxy groups .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., dimethyl groups at C2/C5 show singlets at δ 2.1–2.3 ppm) .
  • HPLC-MS : Ensures >95% purity by detecting trace impurities (C18 column, acetonitrile/water gradient) .

Advanced: How can enzyme inhibition kinetics be systematically studied for this compound?

Answer:

  • Assay design : Use fluorescence-based assays (e.g., ATPase activity in kinase targets) with varying inhibitor concentrations (0.1–100 µM) to calculate IC₅₀ .
  • Mechanistic studies : Pre-incubate the enzyme with the compound to distinguish competitive vs. non-competitive inhibition. Analyze Lineweaver-Burk plots for Km/Vmax changes .
  • Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-inflammatory effects)?

Answer:

  • Contextualize assay conditions : Differences in cell lines (e.g., HeLa vs. THP-1) or inflammatory models (LPS-induced vs. TNF-α) may explain variability .
  • Dose-response profiling : Re-evaluate activity across a broader concentration range (1 nM–100 µM) to identify off-target effects .
  • Pathway analysis : Use transcriptomics (RNA-seq) to map differentially expressed genes in conflicting studies .

Basic: What methodologies ensure batch-to-batch consistency in compound purity?

Answer:

  • Chromatographic standardization : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a predefined retention time (±0.2 min) .
  • QC protocols : Implement in-process checks (e.g., TLC at each synthesis step; Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .

Advanced: How can structure-activity relationship (SAR) studies optimize substituents for enhanced target affinity?

Answer:

  • Substituent scanning : Synthesize analogs with halogen (Cl, F), electron-donating (OMe), or bulky (CF₃) groups at C3/C7 .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
  • In silico docking : Validate binding poses in target active sites (e.g., kinase ATP pockets) using AutoDock Vina .

Advanced: What experimental approaches assess cellular uptake and metabolic stability?

Answer:

  • LC-MS/MS quantification : Measure intracellular concentrations in HepG2 cells after 24-hour exposure (LOQ = 0.1 ng/mL) .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Permeability assays : Use Caco-2 monolayers to calculate apparent permeability (Papp) and efflux ratios .

Notes

  • Evidence Limitation : While direct data on the target compound is sparse, methodologies from structurally analogous pyrazolo-pyrimidines (e.g., fluorophenyl, chlorophenyl derivatives) were extrapolated .
  • Validation : Critical parameters (e.g., enzyme kinetics, SAR) require experimental confirmation using the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.